3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a thiophene sulfonyl group, and a piperazine ring attached to a pyridazine core
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine core, followed by the introduction of the pyrazole and piperazine rings through nucleophilic substitution reactions. The thiophene sulfonyl group is usually introduced in the final steps via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and thiophene sulfonyl groups, making it less complex.
6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine: Lacks the pyrazole ring, which may affect its bioactivity and chemical properties.
3-(1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine: Lacks the thiophene sulfonyl group, potentially altering its reactivity and applications.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazole, piperazine, and thiophene sulfonyl groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-pyrazol-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,15-3-1-12-24-15)20-10-8-19(9-11-20)13-4-5-14(18-17-13)21-7-2-6-16-21/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCYHLVLZYGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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